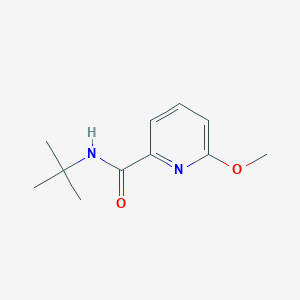

N-tert-butyl-6-methoxypyridine-2-carboxamide

Description

N-tert-Butyl-6-methoxypyridine-2-carboxamide (CAS: 855784-40-6) is a pyridine derivative characterized by a methoxy group at the 6-position and a tert-butyl carboxamide moiety at the 2-position. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol . This compound is cataloged as a specialty chemical, priced at $240/g (1 g scale), reflecting its use in pharmaceutical or agrochemical research as a synthetic intermediate .

Properties

IUPAC Name |

N-tert-butyl-6-methoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)13-10(14)8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWUTNDHCGTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-methoxypyridine-2-carboxamide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid.

-

Mechanistic Insight : The amide bond cleaves via nucleophilic attack by water (acidic) or hydroxide (basic), forming an intermediate tetrahedral structure.

Demethylation of the Methoxy Group

The methoxy group at the 6-position can be converted to a hydroxyl group using strong Lewis acids.

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Demethylation | BBr₃ in DCM, 0°C to RT | N-tert-Butyl-6-hydroxy-pyridine-2-carboxamide | BBr₃ selectively cleaves methyl ethers without affecting the amide . |

-

Regioselectivity : The methoxy group’s electron-donating nature stabilizes partial positive charges during cleavage.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at positions activated by substituents.

-

Directing Effects : The methoxy group (ortho/para-directing) competes with the carboxamide (meta-directing), favoring substitution at the 3-position.

Functionalization via Cross-Coupling

Halogenation followed by cross-coupling enables diversification of the pyridine ring.

-

Halogenation Challenges : Steric hindrance from the tert-butyl group limits reactivity at the 2-position.

Reduction of the Amide

The carboxamide can be reduced to an amine under extreme conditions.

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF, reflux | N-tert-Butyl-6-methoxy-2-(aminomethyl)pyridine | Harsh conditions required; partial decomposition may occur . |

-

Limitations : Amides are resistant to reduction, necessitating prolonged reaction times.

Nucleophilic Substitution at the Methoxy Group

The methoxy group can act as a leaving group under specific conditions.

Key Considerations:

-

Steric Effects : The tert-butyl group impedes reactions at the 2-position, favoring modifications at the 3-, 5-, or 6-positions.

-

Electronic Effects : The electron-withdrawing carboxamide further deactivates the pyridine ring, slowing EAS.

-

Stability : The tert-butyl group and methoxy substituent enhance solubility in organic solvents but limit reactivity under mild conditions.

These reactions highlight the compound’s versatility in medicinal chemistry and materials science, though experimental validation is recommended for specific applications.

Scientific Research Applications

Chemistry

In chemistry, N-tert-butyl-6-methoxypyridine-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique methoxy group enhances its reactivity and allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

The compound is under investigation for its biological activities , particularly its interactions with biomolecules. Studies suggest that it can modulate enzyme activity and receptor interactions, making it a candidate for further biological exploration.

Medicine

In the medical field, this compound is being studied for its therapeutic properties . It has shown promise as a precursor in drug development, particularly in creating compounds with antimicrobial and anticancer properties .

Antimicrobial Properties

Recent research indicates that this compound exhibits significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentrations comparable to established treatments like isoniazid. The compound appears to inhibit bacterial cell wall synthesis and disrupt essential metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity against these cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents on the pyridine ring or modifications to the carboxamide group can significantly influence biological activity. This knowledge is vital for developing lead compounds suitable for therapeutic applications.

Antitubercular Activity

A notable study assessed the efficacy of this compound against multidrug-resistant strains of M. tuberculosis. The compound demonstrated bactericidal activity and favorable pharmacokinetic properties in both in vitro and in vivo models, suggesting its potential as a treatment option .

Cancer Cell Line Studies

In a comparative analysis of various pyridine derivatives, this compound exhibited superior cytotoxicity against HCT116 cells compared to other compounds in its class. This finding highlights its potential as a lead compound for developing new anticancer therapies.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Pathogen/Cell Line | IC50/MIC Value | Notes |

|---|---|---|---|

| Antimicrobial Activity | Mycobacterium tuberculosis | Comparable to isoniazid | Inhibits bacterial cell wall synthesis |

| Anticancer Activity | MCF-7 (Breast Cancer) | Low micromolar range | Induces apoptosis |

| Anticancer Activity | HCT116 (Colon Cancer) | Low micromolar range | Superior cytotoxicity compared to analogs |

Mechanism of Action

The mechanism of action of N-tert-butyl-6-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridine Derivatives

Substituent Position and Electronic Effects

tert-Butyl (4-Chloropyridin-2-yl)carbamate (CAS not specified)

- Structure : Chloro substituent at the 4-position, tert-butyl carbamate at 2-position.

- Key Differences :

- The chlorine atom (electron-withdrawing) contrasts with the methoxy group (electron-donating) in the target compound, altering the pyridine ring’s electronic density.

- Chlorine enhances electrophilic substitution reactivity but may reduce metabolic stability compared to methoxy groups in drug design .

tert-Butyl 4-Hydroxy-5-Methoxypyridin-3-ylcarbamate

- Structure : Hydroxy (4-position) and methoxy (5-position) substituents.

- Positional isomerism (3-carbamate vs. 2-carboxamide) may affect binding affinity in biological targets .

Functional Group Variations

N-Methoxy-N-Methyl-2-Pivalamidoisonicotinamide

- Structure : Pivalamido (tert-butyl carboxamide) and methoxy-methyl groups.

- Compared to the target compound, this derivative may exhibit higher metabolic stability but lower aqueous solubility .

4-Iodo-5-Methoxy-N-phenylnicotinamide

- Structure : Iodo (4-position), methoxy (5-position), and N-phenyl carboxamide.

- Key Differences: Iodine allows for radio-labeling or cross-coupling reactions (e.g., Suzuki-Miyaura), offering utility in medicinal chemistry that the target compound lacks.

Biological Activity

N-tert-butyl-6-methoxypyridine-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of tert-butyl amine with 6-methoxypyridine-2-carboxylic acid. The process can be optimized for yield and purity through various methods, including solvent selection and temperature control during the reaction.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to established treatments like isoniazid. The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. In vitro studies indicated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridine ring and the carboxamide group significantly influence the biological activity of the compound. For example, variations in substituents on the nitrogen atom or alterations in the methoxy group can enhance or diminish its efficacy against specific pathogens or cancer cells. Understanding these relationships is crucial for optimizing lead compounds for therapeutic applications.

Case Studies

- Antitubercular Activity : A study involving this compound showed promising results against multidrug-resistant strains of M. tuberculosis. The compound was evaluated in both in vitro and in vivo models, demonstrating bactericidal activity and favorable pharmacokinetic properties .

- Cancer Cell Line Studies : In a comparative study assessing various pyridine derivatives, this compound exhibited superior cytotoxicity against HCT116 cells compared to other compounds in its class. The study highlighted its potential as a lead compound for further development into anticancer therapies .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.